4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
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Overview
Description
4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the pyridylmethyl group: This step involves the alkylation of the pyrazole ring with a pyridylmethyl halide in the presence of a base.
Amination and carboxamidation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide: can be compared with other pyrazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N5O |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-amino-5-ethyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15N5O/c1-2-9-10(13)11(12(14)18)16-17(9)7-8-5-3-4-6-15-8/h3-6H,2,7,13H2,1H3,(H2,14,18) |
InChI Key |
UCYSPAFCTNOUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1CC2=CC=CC=N2)C(=O)N)N |
Origin of Product |
United States |
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